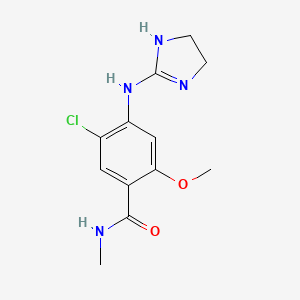
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl is a synthetic organic compound It is characterized by its complex molecular structure, which includes acetoxy, chlorophenylcarbamoyloxy, and dimethylaminoethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl typically involves multiple steps, including:
Formation of the acetoxy group: This can be achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the chlorophenylcarbamoyloxy group: This step may involve the reaction of a chlorophenyl isocyanate with a phenol derivative.
Attachment of the dimethylaminoethoxy group: This can be done through nucleophilic substitution reactions using dimethylaminoethanol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl can undergo various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form carboxylic acids or ketones.
Reduction: The chlorophenylcarbamoyloxy group can be reduced to form amines or alcohols.
Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetoxy group may yield acetic acid, while reduction of the chlorophenylcarbamoyloxy group may yield chlorophenylamine.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool for studying biological processes.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a component in the manufacture of specialty chemicals or materials.
作用机制
The mechanism of action of 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound may influence intracellular signaling pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
- 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane
- 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-diethylamino)ethoxy)ethane
Uniqueness
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
131963-02-5 |
|---|---|
分子式 |
C21H26Cl2N2O5 |
分子量 |
457.3 g/mol |
IUPAC 名称 |
[1-[3-[(3-chlorophenyl)carbamoyloxy]phenyl]-2-[2-(dimethylamino)ethoxy]ethyl] acetate;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O5.ClH/c1-15(25)28-20(14-27-11-10-24(2)3)16-6-4-9-19(12-16)29-21(26)23-18-8-5-7-17(22)13-18;/h4-9,12-13,20H,10-11,14H2,1-3H3,(H,23,26);1H |
InChI 键 |
CIMXNIKHVDSPEU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(COCCN(C)C)C1=CC(=CC=C1)OC(=O)NC2=CC(=CC=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


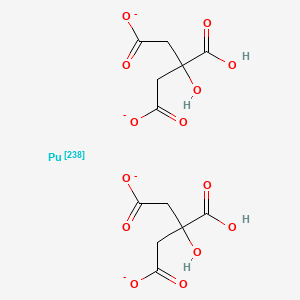

![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)


![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
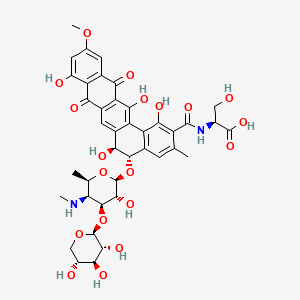
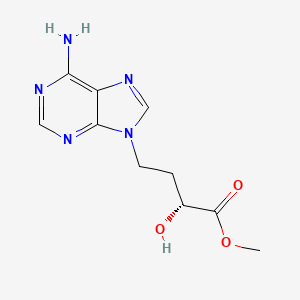
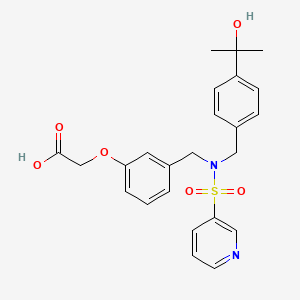
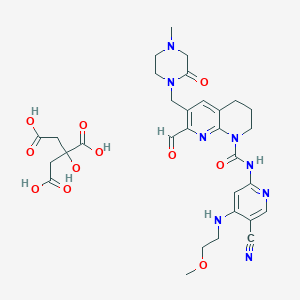


![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)
